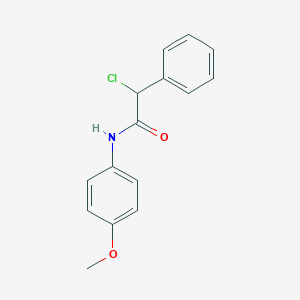
ダフィロサイド
概要
説明
Daphylloside is an iridoid glycoside isolated from the aerial parts of the plant Galium verum . Iridoids are a type of monoterpenoid, which are known for their diverse biological activities. Daphylloside has been studied for its potential antioxidant properties .
科学的研究の応用
Daphylloside has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and inflammation.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
Target of Action
Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that daphylloside may act as an endoplasmic reticulum stress regulator .
Mode of Action
It is known that iridoids like daphylloside often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity
Biochemical Pathways
Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which Daphylloside exerts its effects remain to be elucidated.
Result of Action
Daphylloside may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
生化学分析
Biochemical Properties
Daphylloside, like other iridoids, interacts with various enzymes, proteins, and other biomoleculesIt’s known that iridoids generally exhibit antioxidant effects , suggesting they may interact with enzymes involved in oxidative stress pathways.
Cellular Effects
Given its antioxidant properties , it may influence cell function by mitigating oxidative stress. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Iridoids like Daphylloside are typically metabolized by the body into various metabolites
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Daphylloside involves several steps, starting from simpler iridoid precursors. The key steps include glycosylation reactions to attach the sugar moiety to the iridoid core. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of Daphylloside typically involves extraction from natural sources, such as the Galium verum plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Daphylloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
Loganin: Another iridoid glycoside with similar antioxidant properties.
Geniposide: Known for its anti-inflammatory and hepatoprotective effects.
Catalpol: Exhibits neuroprotective and anti-diabetic properties.
Uniqueness of Daphylloside: Daphylloside is unique due to its specific structure and the combination of biological activities it exhibits.
特性
IUPAC Name |
methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is daphylloside and where is it found?
A1: Daphylloside is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].
Q2: What is the chemical structure of daphylloside?
A2: Daphylloside possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.
Q3: What are the reported biological activities of daphylloside?
A3: Research suggests that daphylloside exhibits antioxidant activity. A study on Wendlandia formosana reported daphylloside's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.
Q4: Has daphylloside been investigated for its potential in endoplasmic reticulum (ER) stress modulation?
A4: While daphylloside itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside daphylloside from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on daphylloside and its impact on ER stress pathways.
Q5: Are there any known artifacts formed during the extraction of daphylloside?
A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of daphylloside as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of daphylloside in plant material.
Q6: What analytical techniques are commonly used to identify and characterize daphylloside?
A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of daphylloside [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide](/img/structure/B83026.png)









![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)


